1-Methyl-1,2,3,4-tetrahydroisoquinoline
描述
Historical Context of Tetrahydroisoquinoline Research in Neurobiology
The investigation into tetrahydroisoquinolines (THIQs) within the realm of neurobiology is rooted in the hypothesis that these compounds could be formed endogenously in the brain. nih.govnih.gov A pivotal aspect of this research is the Pictet-Spengler reaction, a chemical process that describes the condensation of biogenic amines, such as catecholamines and phenylethylamines, with aldehydes or α-keto acids. nih.gov This reaction was proposed as a potential pathway for the in-vivo formation of THIQs, sparking interest in their possible physiological and pathological roles within the central nervous system. nih.govnih.gov
Early research focused on the broader family of THIQs and their potential connection to various neurological processes and conditions. nih.govrsc.org Some derivatives were investigated for their potential neurotoxic effects, while others, like 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), emerged as compounds with neuroprotective potential. cdnsciencepub.comnih.govresearchgate.net This dichotomy has fueled decades of research to delineate the specific actions of different THIQ derivatives in the brain. rsc.orgcdnsciencepub.com The structural similarity of some THIQs to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) further intensified research into their roles in neurodegenerative diseases such as Parkinson's disease. nih.govresearchgate.net
Discovery and Identification of 1MeTIQ in Mammalian Brain
The first identification of this compound as a novel endogenous amine occurred in 1986, when it was discovered in the brains of normal rats. nih.govcdnsciencepub.comnih.gov Subsequent studies confirmed its presence in the brains of other mammals, including humans and monkeys. nih.gov The discovery of 1MeTIQ was significant as it provided concrete evidence of the endogenous existence of this specific THIQ derivative in the brain. nih.gov
Further research has elucidated that 1MeTIQ can be synthesized enzymatically in the brain from 2-phenylethylamine and pyruvate (B1213749). nih.gov An enzyme responsible for this synthesis, termed 1MeTIQase, was identified and localized in the mitochondrial-synaptosomal fraction of the rat brain. nih.gov In addition to its endogenous synthesis, it has been suggested that 1MeTIQ can also be derived from dietary sources rich in 2-phenylethylamine, which can cross the blood-brain barrier. nih.govnih.gov The 1MeTIQ found in the brain is a racemic mixture of its (R)- and (S)-enantiomers. researchgate.net
Significance of 1MeTIQ as an Endogenous Amine
The presence of 1MeTIQ as an endogenous compound in the mammalian brain suggests its involvement in normal physiological processes. nih.govnih.gov Unlike some of its neurotoxic counterparts within the THIQ family, 1MeTIQ is recognized for its neuroprotective properties. cdnsciencepub.comnih.govnih.gov Research has indicated that lower levels of 1MeTIQ are found in the brains of individuals with Parkinson's disease compared to healthy controls, and its concentration was also found to be markedly reduced in the brains of MPTP-treated mice, a model for parkinsonism. nih.govnih.gov This has led to the hypothesis that 1MeTIQ may play a crucial role in protecting dopaminergic neurons from damage. nih.govnih.gov
The significance of 1MeTIQ is further underscored by its ability to counteract the effects of various neurotoxins. nih.govnih.gov It has been shown to prevent the behavioral abnormalities induced by MPTP and other neurotoxic THIQs. nih.govnih.gov This protective effect is thought to be mediated through multiple mechanisms, including the inhibition of monoamine oxidase (MAO) and the scavenging of free radicals. nih.govnih.gov The endogenous nature of 1MeTIQ, combined with its neuroprotective profile, positions it as a compound of significant interest for its potential role in maintaining neuronal health and as a potential lead compound for the development of new therapeutic agents for neurodegenerative diseases. nih.govnih.gov
Overview of Pharmacological Potential and Broad Spectrum of Action
This compound possesses a diverse and complex pharmacological profile, making it a subject of extensive research. nih.govnih.gov Its actions are multifaceted, encompassing neuroprotection, MAO inhibition, and potential antidepressant and anti-addictive properties. nih.govnih.gov
Key Pharmacological Activities of 1MeTIQ:
| Pharmacological Effect | Description | References |
|---|---|---|
| Neuroprotection | 1MeTIQ has demonstrated the ability to protect neurons against a variety of toxins, including MPTP, 6-hydroxydopamine, and rotenone (B1679576). nih.govnih.govnih.gov It is believed to exert this effect through mechanisms such as scavenging free radicals and preventing the inhibition of mitochondrial complex I. nih.govnih.govnih.gov | nih.govnih.govnih.govnih.govnih.gov |
| MAO Inhibition | It acts as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govnih.govsigmaaldrich.com This inhibition of dopamine (B1211576) catabolism contributes to its neuroprotective and potential antidepressant effects. nih.govnih.gov | nih.govnih.govnih.govsigmaaldrich.com |
| Antidepressant-like Effects | In animal models, 1MeTIQ has exhibited antidepressant-like activity, comparable to that of conventional antidepressant medications. nih.govsigmaaldrich.com This is likely linked to its ability to inhibit MAO and increase the levels of monoamine neurotransmitters in the brain. nih.gov | nih.govsigmaaldrich.com |
| Anti-addictive Potential | Research suggests that 1MeTIQ may have a role in combating substance abuse by attenuating craving, as observed in studies with cocaine self-administering rats. nih.govnih.gov | nih.govnih.gov |
| Interaction with Dopaminergic System | 1MeTIQ influences dopamine metabolism, leading to increased concentrations of dopamine and its metabolites. nih.gov It has been shown to counteract the dopamine-depleting effects of neurotoxins. cdnsciencepub.com | nih.govcdnsciencepub.com |
The broad spectrum of action of 1MeTIQ, from cellular protection to influencing complex behaviors like addiction, highlights its significant pharmacological potential. nih.gov Its unique combination of properties, particularly its endogenous origin and neuroprotective capabilities, continues to make it a valuable subject of neuropharmacological investigation. nih.govnih.gov
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILYVQSKNWRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897161 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-09-7 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Endogenous Regulation of 1metiq
Enzymatic and Non-Enzymatic Pathways of 1MeTIQ Formation
The synthesis of 1MeTIQ in the body occurs through pathways that involve both spontaneous chemical reactions and enzyme-catalyzed processes.
The foundational reaction for the formation of the tetrahydroisoquinoline skeleton is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by the closure of a ring. In the context of 1MeTIQ biosynthesis, the primary biogenic amine precursor is 2-phenylethylamine, which condenses with pyruvate (B1213749). nih.gov This process can occur non-enzymatically under physiological conditions but is also facilitated by enzymatic action.
The enzymatic synthesis of 1MeTIQ is carried out by a specific enzyme known as 1-MeTIQ-synthesizing enzyme (1-MeTIQse). nih.govnih.gov This enzyme, which is a membrane-bound protein found in the mitochondrial synaptosomal fraction, catalyzes the reaction between 2-phenylethylamine and pyruvate to form 1MeTIQ. nih.gov The resulting endogenous 1MeTIQ is a mixture of both (R)- and (S)-enantiomers. nih.gov
The term "1MeTIQase" refers to the 1-MeTIQ-synthesizing enzyme responsible for its formation. nih.gov The metabolism of 1MeTIQ itself is influenced by its own properties as a reversible inhibitor of monoamine oxidase (MAO), specifically both MAO-A and MAO-B. sigmaaldrich.comnih.gov By inhibiting these key enzymes in monoamine neurotransmitter catabolism, 1MeTIQ can indirectly influence its own metabolic environment and that of other neuroactive compounds.
Factors Influencing Endogenous 1MeTIQ Levels in Brain
The concentration of 1MeTIQ in the brain is not static and is subject to change based on age and the presence of various pharmacological or pathological states.
The aging process has a significant impact on the endogenous levels of 1MeTIQ and the activity of its synthesizing enzyme. Research in aged rats has demonstrated a notable decrease in both the concentration of 1MeTIQ and the activity of 1-MeTIQse. Specifically, a significant reduction of approximately 50% in 1-MeTIQ levels was observed in the substantia nigra of aged rats. nih.gov Similarly, the activity of the 1-MeTIQ synthesizing enzyme also showed a reduction of about 50% in brain regions critical to motor control and implicated in Parkinson's disease, such as the substantia nigra and striatum, as well as in the cerebral cortex. nih.gov
Table 1: Age-Related Changes in 1MeTIQ Levels and Enzyme Activity in Rats
| Parameter | Brain Region | Percentage Decrease in Aged Rats |
|---|---|---|
| 1MeTIQ Concentration | Substantia Nigra | ~50% nih.gov |
Pathological conditions, particularly neurodegenerative diseases, can alter the endogenous balance of 1MeTIQ. For instance, studies have indicated that the concentration of 1MeTIQ is significantly lowered in the brains of rodents exposed to agents that induce experimental parkinsonism. nih.gov
The administration of 1MeTIQ has been shown to modulate neurotransmitter systems in animal models of various conditions. In a streptozotocin-induced model of diabetic neuropathy, administration of 1MeTIQ reversed the diminished levels of dopamine (B1211576) in the striatum and serotonin (B10506) in the frontal cortex, striatum, and hippocampus. nih.gov In a ketamine-induced model of schizophrenia, 1MeTIQ administration increased dopamine release in the striatum and elevated serotonin concentrations in the frontal cortex and hippocampus. nih.govnih.gov
Table 2: Influence of 1MeTIQ Administration on Neurotransmitter Levels in Pathological Models
| Pathological Model | Brain Region | Effect on Dopamine | Effect on Serotonin (5-HT) |
|---|---|---|---|
| Diabetic Neuropathy (Streptozotocin-induced) | Striatum | Restored depleted levels nih.gov | Restored depleted levels nih.gov |
| Diabetic Neuropathy (Streptozotocin-induced) | Frontal Cortex, Hippocampus | Not specified | Restored depleted levels nih.gov |
| Schizophrenia (Ketamine-induced) | Striatum | Increased release nih.gov | Increased concentration nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) |
| 2-phenylethylamine |
| Pyruvate |
| Dopamine |
| Serotonin (5-HT) |
| Gabapentin |
| Ketamine |
| Olanzapine |
Neuropharmacological Mechanisms of Action of 1metiq
Modulation of Monoaminergic Systems
1MeTIQ exerts a significant influence on the principal monoamine neurotransmitter systems in the brain: dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). Its mechanism of action involves the direct inhibition of key metabolic enzymes and interaction with specific receptor systems, leading to a cascade of neurochemical changes.
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
A primary mechanism through which 1MeTIQ modulates monoaminergic systems is by acting as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govsigmaaldrich.com MAO enzymes are critical for the degradation of monoamine neurotransmitters. nih.govyoutube.com By inhibiting these enzymes, 1MeTIQ effectively increases the availability of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain. researchgate.netnih.gov This inhibitory action is a key contributor to its neuroprotective and antidepressant-like effects observed in preclinical studies. sigmaaldrich.com
Impact on Dopamine Metabolism: Reduction of 3,4-dihydroxyphenylacetic acid (DOPAC) and Increase in 3-methoxytyramine (3-MT) Levels
The inhibition of MAO by 1MeTIQ has a profound and specific impact on the metabolic pathways of dopamine. Dopamine is primarily metabolized via two enzymes: MAO, which converts it to 3,4-dihydroxyphenylacetic acid (DOPAC), and catechol-O-methyltransferase (COMT), which converts it to 3-methoxytyramine (3-MT). wikipedia.orgresearchgate.net
Studies in rats have demonstrated that the administration of 1MeTIQ leads to a dramatic shift in dopamine catabolism. nih.gov It strongly inhibits the MAO-dependent pathway, resulting in a substantial decrease in the levels of DOPAC, with reductions reported to be between 60-70%. nih.gov Concurrently, 1MeTIQ significantly activates the COMT-dependent O-methylation pathway. nih.gov This leads to a marked increase in the concentration of the extraneuronal metabolite 3-MT, with elevations reported to be as high as 170-200%. nih.govnih.gov This shift from the oxidative MAO pathway to the O-methylation pathway is considered a key aspect of 1MeTIQ's neuroprotective mechanism, as it reduces the formation of potentially harmful byproducts associated with MAO activity. researchgate.netnih.gov
Table 1: Effect of 1MeTIQ on Dopamine Metabolites
| Metabolite | Enzyme Pathway | Effect of 1MeTIQ Administration | Reported Change |
|---|---|---|---|
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Monoamine Oxidase (MAO) | Strongly Depressed | ~60-70% Decrease nih.gov |
| 3-methoxytyramine (3-MT) | Catechol-O-methyltransferase (COMT) | Significantly Elevated | ~170-200% Increase nih.gov |
Activation of Noradrenergic System
Research has shown that 1MeTIQ administration leads to the activation of the noradrenergic system. nih.govnih.gov This effect may be linked to the compound's antagonistic activity at alpha-2 adrenoceptors. nih.gov In preclinical models, 1MeTIQ has been shown to completely antagonize ketamine-induced increases in noradrenaline release in the rat striatum, demonstrating its significant modulatory effect on noradrenergic neurotransmission. nih.gov
Interaction with Dopamine Receptors and Transporters
Beyond its enzymatic inhibition, 1MeTIQ also interacts directly with components of the dopaminergic system, including dopamine receptors. It has been shown to have an affinity for the agonistic conformation of dopamine receptors. nih.gov Studies have indicated that tetrahydroisoquinolines can displace ligands from dopamine D2 receptors, suggesting a direct interaction with these receptor sites. nih.gov
Stereospecificity of 1MeTIQ Action on Dopamine Release
1MeTIQ exists in the mammalian brain as a racemic mixture of its (R)- and (S)-enantiomers. nih.gov Research into the stereospecific actions of these isomers has revealed distinct effects on dopamine neurochemistry, even though both contribute to neuroprotection. nih.gov
Studies using a rotenone-induced model of dopaminergic damage have shown that both (R)-1MeTIQ and (S)-1MeTIQ can counteract the suppression of dopamine release. nih.gov However, the (R)-isomer appears to have a more pronounced effect in this regard. nih.gov In vivo microdialysis has demonstrated that both enantiomers significantly increase dopamine release in the rat striatum. nih.gov For instance, the (S)-1MeTIQ enantiomer was shown to increase dopamine release by approximately 230%. nih.gov
Table 1: Stereospecific Effects of 1MeTIQ Enantiomers on Dopamine Metabolism
| Enantiomer | Effect on Dopamine (DA) Release | Effect on DOPAC Level | Effect on HVA Level | Effect on 3-MT Level | Effect on DA Metabolism Rate |
|---|---|---|---|---|---|
| (R)-1MeTIQ | Increases; antagonizes rotenone-induced suppression (stronger effect) nih.gov | No significant change reported nih.gov | Significantly increased (~70%) nih.gov | Increased nih.gov | Increased (~50%) nih.gov |
| (S)-1MeTIQ | Increases (~230%); antagonizes rotenone-induced suppression nih.gov | Significantly depressed (~60%) nih.gov | Significantly depressed (~40%) nih.gov | Increased nih.gov | Attenuated (~60%) nih.gov |
Neurotransmitter Release Modulation
The influence of 1MeTIQ extends beyond the dopaminergic system to include other key neurotransmitters. Research indicates that 1MeTIQ administration leads to the activation of noradrenergic and serotonergic systems. nih.gov This broad-spectrum activity suggests a complex interaction with multiple monoaminergic pathways. nih.gov
In vivo microdialysis studies have shown that while 1MeTIQ significantly elevates dopamine release, it can also counteract the effects of other substances on different neurotransmitters. nih.gov For example, 1MeTIQ was found to completely antagonize the ketamine-induced increase in noradrenaline release in the rat striatum, an effect it shares with the atypical antipsychotic olanzapine. nih.gov The modulation of noradrenaline and serotonin is believed to contribute to some of the compound's therapeutic effects. nih.govnih.govmayoclinic.org The antihyperalgesic and antiallodynic actions of 1MeTIQ, for instance, are thought to be mediated, at least in part, through its interaction with central opioidergic, serotonergic, and noradrenergic pathways by increasing the availability of these neurotransmitters. nih.gov
Antagonism of the Glutamatergic System
A crucial component of 1MeTIQ's neuroprotective profile is its ability to antagonize the glutamatergic system. jneuropsychiatry.orgresearchgate.net Overactivation of this system, particularly through N-methyl-D-aspartate (NMDA) receptors, leads to a cascade of events known as excitotoxicity, which results in neuronal damage and death. nih.govfrontiersin.org 1MeTIQ mitigates this by directly and indirectly interfering with this pathological process. nih.gov
Inhibition of NMDA Receptors
1MeTIQ functions as a low-affinity, uncompetitive antagonist of the NMDA receptor. nih.govnih.govnih.gov This means it can inhibit the receptor's function, a property shared with other established neuroprotective agents. wikipedia.orgdrugbank.com Its antagonistic action has been demonstrated in studies showing that 1MeTIQ can inhibit the binding of [3H]MK-801, a well-known uncompetitive NMDA receptor antagonist, to brain membranes. nih.gov This direct inhibition of NMDA receptors is a key mechanism underlying its anti-excitotoxic effects. nih.govresearchgate.net
Attenuation of Glutamate-Induced Excitotoxicity
By inhibiting NMDA receptors, 1MeTIQ effectively attenuates the neurotoxic effects of excessive glutamate (B1630785). jneuropsychiatry.orgnih.gov Excitotoxicity is characterized by a massive influx of calcium (Ca2+) into neurons, which triggers cell death pathways. frontiersin.orgmdpi.com 1MeTIQ has been shown to block this glutamate-induced calcium entry into neurons. nih.govnih.gov
In primary cultures of rat cerebellar granule cells, 1MeTIQ demonstrated significant neuroprotective capabilities against glutamate-induced excitotoxic lesions. nih.gov When co-applied with glutamate, a 500 μM concentration of 1MeTIQ provided almost complete neuroprotection, comparable to the effects of established NMDA receptor antagonists like MK-801 and memantine. nih.gov Even at lower concentrations (100 and 250 μM), 1MeTIQ was effective, albeit slightly less so. nih.gov These findings underscore the compound's ability to directly prevent the cell death caused by glutamate overstimulation. nih.gov
Induction of Neuronal Tolerance to Excitotoxicity
A novel aspect of 1MeTIQ's neuroprotective action is its ability to induce neuronal tolerance to excitotoxicity. nih.govnih.gov This phenomenon, also known as preconditioning, involves exposing neurons to a sub-lethal stressor, which then confers resistance to subsequent, more severe insults. researchgate.net
Studies have shown that pre-treating neuronal cultures with 1MeTIQ for 30 minutes renders them resistant to a lethal glutamate challenge administered 24 or even 48 hours later. nih.gov This long-lasting protective effect suggests that 1MeTIQ activates intracellular signaling pathways that enhance neuronal resilience. nih.govresearchgate.net This mechanism is shared with other uncompetitive NMDA receptor antagonists and represents a distinct and powerful form of neuroprotection that goes beyond immediate receptor blockade. nih.govnih.gov
Table 2: Neuroprotective Effects of 1MeTIQ Against Glutamate Excitotoxicity
| Experimental Condition | 1MeTIQ Concentration | Observed Effect | Reference |
|---|---|---|---|
| Co-application with glutamate | 500 μM | Almost complete neuroprotection against excitotoxic lesion. nih.gov | nih.gov |
| Co-application with glutamate | 100-250 μM | Slightly less effective, but still significant neuroprotection. nih.gov | nih.gov |
| Pre-treatment (24-48h before glutamate) | 100-500 μM | Induced significant neuronal tolerance to the subsequent excitotoxic challenge. nih.gov | nih.gov |
| Post-treatment (up to 3h after glutamate) | 500 μM | Significantly reduced the excitotoxic lesion. nih.gov | nih.gov |
Antioxidant and Free Radical Scavenging Properties
In addition to its receptor-mediated actions, 1MeTIQ possesses intrinsic antioxidant and free radical scavenging properties. nih.govjneuropsychiatry.orgresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to neutralize them, is a major contributor to neurodegeneration. nih.govmdpi.com 1MeTIQ helps to mitigate this damage through multiple pathways.
The compound is a known reversible inhibitor of monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B). nih.govnih.govnih.gov The metabolism of dopamine by MAO is a significant source of hydrogen peroxide and other ROS in the brain. jneuropsychiatry.org By inhibiting MAO, 1MeTIQ reduces the production of these toxic byproducts. jneuropsychiatry.orgresearchgate.net Furthermore, 1MeTIQ acts directly as a scavenger of free radicals, capable of neutralizing them and preventing them from damaging cellular components. nih.govresearchgate.net This dual action—preventing the formation of free radicals and scavenging existing ones—provides robust protection against oxidative stress-induced neuronal damage. jneuropsychiatry.orgnih.govnih.gov
Table of Mentioned Chemical Compounds
Protection Against Free Radical Damage
1MeTIQ demonstrates notable efficacy in protecting against damage induced by free radicals. This protective action is largely attributed to its inherent structure-related antioxidant properties. jneuropsychiatry.org Research has shown that 1MeTIQ can inhibit the formation of free radicals and abolish the generation of hydroxyl radicals (.OH) that result from the oxidation of dopamine via the Fenton reaction. jneuropsychiatry.orgnih.gov This positions 1MeTIQ as a crucial endogenous compound for safeguarding dopaminergic neurons, in particular, from the oxidative stress produced by these highly reactive species. jneuropsychiatry.org
The compound's free radical scavenging properties are a key aspect of its neuroprotective mechanism. jneuropsychiatry.orgnih.gov It acts as a natural scavenger of free radicals within the rodent brain, contributing to its ability to counteract neurotoxicity. nih.govd-nb.info This capacity is considered a vital component of its unique and complex mechanism of neuroprotection. jneuropsychiatry.orgnih.gov
Mitigation of Oxidative Stress Markers
1MeTIQ has been observed to mitigate the impact of oxidative stress by influencing various biological markers. In studies involving the N-methyl-D-aspartate (NMDA) receptor inhibitor MK-801, which is known to induce oxidative injury, co-administration of 1MeTIQ was found to restore the activity of key antioxidant enzymes to control levels. nih.govresearchgate.net Oxidative stress typically leads to an activation of enzymes such as glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), and superoxide (B77818) dismutase (SOD) as a compensatory response. nih.govresearchgate.net The administration of 1MeTIQ alongside an oxidative stressor was shown to normalize the activity of these enzymes. researchgate.net
Furthermore, 1MeTIQ's role as an inhibitor of the monoamine oxidase (MAO) enzyme is critical in this context. By inhibiting MAO, 1MeTIQ significantly curtails the oxidative deamination of dopamine, a major pathway for the generation of reactive oxygen species (ROS) in dopaminergic neurons. nih.gov This action minimizes the production of ROS and thus alleviates the oxidative burden on the cell. nih.gov The compound also demonstrates an ability to inhibit lipid peroxidation, a key process in cellular damage initiated by oxidative stress. mdpi.com
| Marker | Effect of Oxidative Stressor (e.g., MK-801) | Effect of Co-administration with 1MeTIQ | Reference |
|---|---|---|---|
| Glutathione Peroxidase (GPx) | Increase in activity | Restoration to control levels | researchgate.net |
| Glutathione Reductase (GR) | Increase in activity | Restoration to control levels | researchgate.net |
| Superoxide Dismutase (SOD) | Increase in activity | Restoration to control levels | researchgate.net |
| Dopamine Oxidation (via MAO) | Increased ROS production | Inhibition of MAO, minimizing ROS production | nih.gov |
Mitochondrial Function Protection
The mitochondrion is a primary site of action for many neurotoxins and a critical hub for cellular energy production. 1MeTIQ's neuroprotective effects extend to the preservation of mitochondrial function, particularly by preventing the inhibition of the respiratory chain and providing a "shielding effect."
Prevention of Complex I Inhibition in Respiratory Chain
The mitochondrial respiratory chain, a series of protein complexes, is essential for cellular respiration and ATP production. nih.govnih.gov Complex I, or NADH:ubiquinone oxidoreductase, is the entry point for electrons from NADH and a frequent target of neurotoxins. nih.govyoutube.com
Research indicates that 1MeTIQ can prevent the inhibition of Complex I caused by toxins like MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP. nih.govresearchgate.net The inhibitory effect on the mitochondrial respiration rate induced by MPP+ in isolated rat liver mitochondria and striatal synaptosomes was prevented by the addition of 1MeTIQ. nih.govresearchgate.net This protective action against the impairment of mitochondrial function is a significant aspect of its neuroprotective profile. nih.gov
However, it is important to note a point of contention in the scientific literature. While some studies report this direct protective effect on Complex I, nih.govresearchgate.net other research has found that 1MeTIQ did not influence the inhibition of mitochondrial respiratory complex I by various neurotoxins, including rotenone (B1679576) and MPP+, in cultured rat mesencephalic neurons. nih.gov This discrepancy suggests that the protective mechanisms of 1MeTIQ may be complex and potentially cell-type or context-dependent, possibly involving indirect actions such as the induction of anti-oxidative enzymes. nih.gov
| Finding | Experimental Model | Conclusion | Reference |
|---|---|---|---|
| Prevention of Inhibition | Isolated rat liver mitochondria and striatal synaptosomes with MPP+ | 1MeTIQ prevented the MPP+-induced inhibition of the mitochondrial respiration rate. | nih.govresearchgate.net |
| No Influence on Inhibition | Cultured rat mesencephalic neurons with rotenone, MPP+, and other toxins | 1MeTIQ did not influence the inhibition of mitochondrial respiratory complex I. | nih.gov |
"Shielding Effect" on Energetic Machinery
The concept of a "shielding effect" has been proposed to explain how 1MeTIQ protects mitochondrial function, particularly when its direct antioxidant capacity is not implicated in the protective action against certain toxins. nih.govresearchgate.net In studies where 1MeTIQ prevented the mitochondrial inhibition caused by MPP+, it was noted that the compound itself has no antioxidant capacity in that specific experimental context. nih.govresearchgate.net This led to the postulation that 1MeTIQ's preventive effect is due to a "shielding effect" that protects the energetic machinery of the mitochondria. nih.govresearchgate.net
This shielding is thought to prevent energetic failure by safeguarding the components of the respiratory chain from the detrimental actions of toxins. nih.gov This suggests that 1MeTIQ may physically or chemically interact with mitochondrial components to protect them from inhibition, thereby preserving the cell's ability to produce energy and mitigating the cascade of events leading to cell death. nih.govresearchgate.net This proposed mechanism highlights a novel aspect of 1MeTIQ's neuroprotective strategy, distinct from its direct free radical scavenging activities.
Role of 1metiq in Neurodegenerative Diseases and Neurological Disorders
Parkinson's Disease (PD) Models and Pathology
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, a key region in the brain's extrapyramidal system responsible for motor control. researchgate.netnih.govnih.gov Animal models that replicate this neuronal loss are crucial for studying the disease's mechanisms and for evaluating potential neuroprotective therapies. nih.gov Endogenous isoquinolines, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), have been implicated in the pathogenesis of PD. nih.govnih.gov In contrast, 1MeTIQ has demonstrated significant neuroprotective capabilities in various PD models. nih.govnih.gov
Several neurotoxins are used to induce Parkinsonism in animal models by selectively destroying dopaminergic neurons. Research has shown that 1MeTIQ can effectively counteract the damaging effects of these toxins.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): In mouse models, the administration of MPTP leads to a significant reduction in brain levels of 1MeTIQ, a finding that mirrors the decreased levels observed in human idiopathic Parkinson's disease. nih.gov Pre-treatment with 1MeTIQ has been shown to completely prevent the onset of bradykinesia (slowness of movement), a primary symptom of Parkinsonism, induced by either MPTP or another parkinsonism-inducing agent, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ). nih.gov This suggests a critical role for 1MeTIQ in preventing the pathogenic processes of the disease. nih.gov
Rotenone (B1679576): This pesticide is a well-known inhibitor of mitochondrial complex I and is used to create animal models of PD. ovid.comibmc.msk.ru Systemic administration of rotenone in rats leads to significant mortality and drastic alterations in dopamine (B1211576) metabolism. nih.gov 1MeTIQ administration effectively counteracts these behavioral and biochemical changes, suggesting it is a potential protective agent against environmental factors that affect the dopaminergic system. nih.govnih.gov When injected directly into the brain, rotenone causes durable neurotoxic damage; however, treatment with 1MeTIQ significantly mitigates this damage. nih.gov
1BnTIQ (1-benzyl-1,2,3,4-tetrahydroisoquinoline): Chronic administration of this endogenous compound can induce Parkinsonism. nih.govnih.gov Studies have demonstrated that both acute and repeated treatment with 1MeTIQ can completely antagonize the behavioral changes, such as altered locomotor activity, induced by 1BnTIQ in rats. nih.govnih.gov
| Neurotoxin | Model Organism | Observed Neurotoxic Effect | Protective Effect of 1MeTIQ | Reference |
|---|---|---|---|---|
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Mouse | Induces bradykinesia (a key parkinsonian symptom). | Pre-treatment completely prevented the induction of bradykinesia. | nih.gov |
| Rotenone | Rat | Induces mortality and significant alterations in cerebral dopamine metabolism. | Effectively counteracted behavioral and biochemical changes. | nih.gov |
| 1BnTIQ (1-benzyl-1,2,3,4-tetrahydroisoquinoline) | Rat | Induces changes in locomotor activity characteristic of Parkinsonism. | Completely antagonized the 1BnTIQ-induced behavioral changes. | nih.govnih.gov |
The hallmark of Parkinson's disease pathology is the degeneration of dopaminergic neurons in the extrapyramidal system, which includes the substantia nigra and the striatum. nih.gov 1MeTIQ has shown a clear ability to protect these vital neurons from damage. In studies using the neurotoxin 6-hydroxydopamine (6-OHDA), 1MeTIQ demonstrated a neuroprotective potential for dopaminergic neurons. researchgate.netnih.gov While it does not restore neurons that are already damaged, it helps maintain the function and activity of the remaining undamaged neurons. researchgate.netnih.gov Similarly, in models using intracerebral injections of rotenone, 1MeTIQ treatment strongly reduced the resulting fall in dopamine concentrations, indicating a prevention of dopaminergic neuron damage in the striatum. nih.gov Multiple treatments with 1MeTIQ can stimulate these undamaged neurons to increase their activity. nih.gov
The neuroprotective effects of 1MeTIQ are reflected in key biochemical markers of dopaminergic health.
Striatal Dopamine Content: Intracerebral administration of rotenone leads to a severe depletion of dopamine, with decreases of approximately 70% in the striatum and 35% in the substantia nigra. nih.gov Treatment with 1MeTIQ significantly counteracts this fall in striatal dopamine. nih.gov Furthermore, when co-administered with the neurotoxin 1BnTIQ, 1MeTIQ completely antagonized the reduction in dopamine concentration in brain structures. nih.govnih.gov In 6-OHDA lesion models, while 1MeTIQ did not reverse the dopamine reduction on the lesioned side, it produced a significant elevation of dopamine concentration on the contralateral (unlesioned) side. nih.gov
Nigral Tyrosine Hydroxylase-Positive Cells: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine, and the number of TH-positive cells is a direct indicator of the health of dopaminergic neurons. nih.govnih.gov Neurotoxins like lactacystin (B1674225) can cause a marked decline in the level of TH. nih.gov Multiple treatments with 1MeTIQ have been shown to completely antagonize this decline in TH concentration in the substantia nigra, thereby protecting the dopamine-producing capacity of these neurons. nih.gov
| Neurotoxin Model | Brain Region | Biochemical Marker | Effect of Neurotoxin Alone | Effect with 1MeTIQ Treatment | Reference |
|---|---|---|---|---|---|
| Rotenone (intracerebral) | Striatum | Dopamine Concentration | ~70% decrease | Fall in dopamine was strongly reduced. | nih.gov |
| Rotenone (intracerebral) | Substantia Nigra | Dopamine Concentration | ~35% decrease | Protective effect observed. | nih.gov |
| 1BnTIQ (chronic) | Brain Structures | Dopamine Concentration | Significant reduction | Completely antagonized the reduction. | nih.govnih.gov |
| Lactacystin | Substantia Nigra | Tyrosine Hydroxylase (TH) Level | Marked decline | Completely antagonized the decline. | nih.gov |
A compelling link between 1MeTIQ and human Parkinson's disease comes from studies that compare findings in animal models to the human condition. A significant observation is that the concentration of 1MeTIQ was found to be markedly reduced in the brains of mice treated with the parkinsonism-inducing neurotoxin MPTP. nih.gov This result is in agreement with earlier research that identified a similar decrease in 1MeTIQ levels in the brains of human patients with idiopathic Parkinson's disease. nih.gov This correlation suggests that a deficiency in this endogenous neuroprotective compound could be a contributing factor in the pathogenesis of Parkinson's disease. nih.gov
Antidepressant-Like Activity
Beyond its neuroprotective role in Parkinson's disease models, 1MeTIQ has also demonstrated significant antidepressant-like properties. nih.gov These effects are believed to be linked to its ability to act as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down key neurotransmitters like serotonin (B10506) and dopamine, and its capacity to increase brain dopamine levels. nih.govnih.gov
The antidepressant potential of new compounds is often initially evaluated in rodents using standardized behavioral tests that measure despair or helplessness. nih.govresearchgate.net
Forced Swim Test (FST): In this test, rodents are placed in an inescapable cylinder of water. nih.govyoutube.com After initial escape-oriented behaviors, they adopt an immobile posture. youtube.com A reduction in the duration of immobility is a widely accepted indicator of antidepressant efficacy. nih.govyoutube.com
Tail Suspension Test (TST): This test is conceptually similar to the FST and involves suspending a mouse by its tail, which also induces a state of immobility after initial struggling. researchgate.netresearchgate.net A decrease in immobility time suggests antidepressant-like activity. nih.gov
Studies have shown that 1MeTIQ exhibits antidepressant-like effects in these animal models, indicating its potential as a therapeutic agent for depression. nih.gov Its activity in these tests is often compared to that of classical antidepressants.
| Behavioral Test | Test Principle | Measure of Antidepressant-Like Activity | Relevance of 1MeTIQ | Reference |
|---|---|---|---|---|
| Forced Swim Test (FST) | Rodents are placed in an inescapable water tank. | A decrease in the duration of immobility. | 1MeTIQ has demonstrated antidepressant-like effects in this model. | nih.govnih.govnih.gov |
| Tail Suspension Test (TST) | Mice are suspended by their tails, leading to immobility. | A reduction in the duration of immobility. | This test is a standard for screening antidepressant potential, for which 1MeTIQ has shown positive results. | nih.govnih.govresearchgate.net |
Modulation of Monoamine Concentrations in Brain Structures Related to Depression
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) demonstrates a significant influence on the monoaminergic systems in the brain, which are critically involved in the pathophysiology of depression. researchgate.net Research indicates that 1MeTIQ exhibits antidepressant-like activity, largely attributed to its ability to inhibit the catabolism of monoamines, thereby increasing their concentrations in key brain regions. nih.gov
Studies using animal models have shown that 1MeTIQ's mechanism of action involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like dopamine, noradrenaline, and serotonin. nih.gov This inhibition leads to an increase in the levels of these monoamines. For instance, neurochemical analyses have revealed that 1MeTIQ inhibits the MAO-dependent oxidation of dopamine and serotonin in various brain structures. nih.gov Its activity leads to an activation of the noradrenergic and serotonergic systems. researchgate.netnih.gov In comparison to classic antidepressants like desipramine, which primarily activate the noradrenergic system, 1MeTIQ has a broader mechanism. nih.gov
In models of diabetic neuropathic pain, which can have overlapping neurochemical dysfunctions with depression, 1MeTIQ administration has been shown to reverse diminished serotonin concentrations in the frontal cortex, striatum, and hippocampus. nih.gov It also significantly increased noradrenaline levels in the hippocampus. nih.gov This modulation of monoamine levels underscores its potential role in addressing neurological conditions characterized by monoaminergic deficits.
Table 1: Effect of 1MeTIQ on Monoamine Concentrations in Different Brain Regions
| Brain Region | Dopamine | Noradrenaline | Serotonin | Finding |
|---|---|---|---|---|
| Various | ↑ | ↑ | ↑ | Inhibits MAO-dependent oxidation of dopamine and serotonin in all investigated structures. nih.gov |
| Hippocampus | ↑ | ↑ | Increased noradrenaline and serotonin levels in a diabetic neuropathy model. nih.gov | |
| Frontal Cortex | ↑ | Reversed diminished serotonin concentrations in a diabetic neuropathy model. nih.gov | ||
| Striatum | ↑ | ↑ | Reversed diminished dopamine and serotonin concentrations in a diabetic neuropathy model. nih.gov |
Note: "↑" indicates an increase in concentration.
Antiaddictive Properties
The endogenous compound 1MeTIQ has shown promise in preclinical studies for its potential antiaddictive properties, particularly concerning psychostimulants and opioids.
Attenuation of Craving for Substances of Abuse (e.g., Cocaine, Morphine, Ethanol)
Research suggests that enhancing acetylcholine (B1216132) (ACh) signaling in the nucleus accumbens (NAc) can prevent addictive behaviors associated with both cocaine and morphine. nih.gov While direct studies on 1MeTIQ's effect on craving are specific, its neurochemical profile, particularly its influence on the dopaminergic and serotonergic systems, aligns with mechanisms known to modulate drug reward and reinforcement. nih.govnih.gov The rewarding effects of drugs like cocaine and morphine are heavily linked to their ability to elevate dopamine levels in the NAc. nih.govmdpi.com By modulating these monoamine systems, 1MeTIQ may interfere with the neurobiological underpinnings of craving. While some tetrahydroisoquinoline alkaloids have been studied in the context of ethanol, they did not produce narcotic-like discriminative stimulus effects, suggesting a distinct mechanism from opiates. nih.gov
Prevention of Cocaine-Induced Reinstatement
Cocaine-induced reinstatement is a laboratory model of relapse, where a priming dose of the drug can trigger the renewal of drug-seeking behavior after a period of abstinence. youtube.comnih.gov This process is heavily dependent on the mesocorticolimbic dopamine system, particularly the projection from the ventral tegmental area (VTA) to the dorsal prefrontal cortex (dPFC). nih.govnih.gov The blockade of dopamine receptors or inhibition of neural activity in the VTA, dPFC, and nucleus accumbens core can prevent cocaine-induced reinstatement. nih.govnih.gov Although direct evidence for 1MeTIQ is still emerging, its known ability to modulate dopamine systems suggests a potential mechanism for interfering with this relapse-like behavior. nih.govnih.gov The reinstatement of cocaine-seeking can be triggered by various stimuli, including the drug itself, associated cues, or stress. umn.eduyoutube.com
Influence on Cocaine Sensitization and Locomotor Activity
Repeated administration of psychostimulants like cocaine leads to locomotor sensitization, an increased motor response to the same dose of the drug. researchgate.netmeliordiscovery.com This phenomenon is considered a behavioral manifestation of drug-induced neuroplasticity within brain reward circuits. nih.gov Cocaine administration typically causes a marked increase in locomotor activity. nih.govfrontiersin.org The development of sensitization is linked to the drug's effects on the dopaminergic system. meliordiscovery.com Given that 1MeTIQ influences dopamine concentrations, it could theoretically modulate the development or expression of cocaine-induced locomotor sensitization. nih.gov Studies in various mouse strains show significant genetic variability in the response to cocaine's effects on locomotor activity and the development of sensitization, highlighting the complex biological basis of these behaviors. nih.gov
Diabetic Neuropathic Pain
Diabetic peripheral neuropathy is a common complication of diabetes, often manifesting as chronic pain characterized by abnormal sensations. nih.govfrontiersin.org
Reversal of Mechanical Allodynia and Thermal Hyperalgesia
In animal models of streptozotocin (B1681764) (STZ)-induced diabetic neuropathy, 1MeTIQ has demonstrated significant efficacy in alleviating key symptoms of neuropathic pain. nih.gov Diabetic animals typically exhibit mechanical allodynia (painful perception of a light touch) and thermal hyperalgesia (an increased sensitivity to heat). nih.govekb.egnih.gov Acute administration of 1MeTIQ was shown to reverse both STZ-induced mechanical allodynia, as measured by the von Frey filament test, and thermal hyperalgesia, assessed via the tail immersion test. nih.gov The outcomes were comparable to the standard treatment, gabapentin. nih.gov This anti-allodynic and anti-hyperalgesic activity is linked to 1MeTIQ's ability to correct diabetes-induced neurochemical deficits, such as diminished serotonin and dopamine levels in critical brain regions. nih.gov
Table 2: Effect of 1MeTIQ on Diabetic Neuropathic Pain Symptoms
| Symptom | Test Used | Result of 1MeTIQ Administration | Reference |
|---|---|---|---|
| Mechanical Allodynia | von Frey filament pressure test | Reversal of allodynia | nih.gov |
| Thermal Hyperalgesia | Tail immersion test | Reversal of hyperalgesia | nih.gov |
Restoration of Neurotransmitter Levels in Diabetic Neuropathy Models
Diabetic neuropathy is a common complication of diabetes, and dysfunction in central monoaminergic systems is implicated in its pathophysiology. frontiersin.org Research using streptozotocin (STZ)-induced diabetic mouse models has demonstrated significant alterations in neurotransmitter levels in various brain regions. frontiersin.orgnih.gov Specifically, these studies observed lower concentrations of serotonin in the prefrontal cortex, striatum, and hippocampus, and diminished dopamine levels in the striatum. nih.govnih.gov
Acute administration of this compound (1MeTIQ) has been shown to reverse these neurochemical changes. frontiersin.orgnih.gov In STZ-diabetic mice, treatment with 1MeTIQ restored the concentrations of both serotonin and dopamine to normal levels in the affected brain areas. nih.gov This restoration of neurotransmitter balance is believed to contribute to the compound's observed antihyperalgesic and antiallodynic effects in these diabetic neuropathy models. frontiersin.orgnih.gov The mechanism for these effects is suggested to be mediated, at least in part, through interaction with central serotonergic, noradrenergic, and opioidergic pathways. frontiersin.orgnih.gov
Table 1: Effect of 1MeTIQ on Neurotransmitter Levels in STZ-Induced Diabetic Neuropathy Mouse Models
| Brain Region | Neurotransmitter | Observed Change in Diabetic Model | Effect of 1MeTIQ Administration | Reference |
|---|---|---|---|---|
| Prefrontal Cortex | Serotonin | Decreased | Restoration to normal levels | nih.gov |
| Striatum | Serotonin | Decreased | Restoration to normal levels | nih.govnih.gov |
| Striatum | Dopamine | Decreased | Restoration to normal levels | nih.govnih.gov |
| Hippocampus | Serotonin | Decreased | Restoration to normal levels | nih.gov |
Anticonvulsant Properties
1MeTIQ has demonstrated clear anticonvulsant effects in preclinical studies. nih.govbioseb.com Research utilizing the maximal electroshock (MES)-induced seizure model in mice, which is considered an experimental model for tonic-clonic seizures, has shown that 1MeTIQ can exert protective action. nih.gov Specifically, systemic administration of 1MeTIQ has been found to significantly elevate the threshold for electroconvulsions. nih.gov One study noted that a 20 mg/kg dose of 1MeTIQ increased the electroconvulsive threshold from 6.4 mA to 8.4 mA in mice. nih.gov These findings establish the compound as a potential anticonvulsant agent, warranting further investigation into its physiological role and mechanisms of action in the brain. nih.govresearchgate.net
Interactions with Antiepileptic Drugs in Seizure Models
The potential for 1MeTIQ to be used in combination with conventional antiepileptic drugs (AEDs) has been explored in MES seizure models. nih.govnih.gov Studies have investigated its interactions with a range of AEDs, including carbamazepine (B1668303), valproate, phenytoin (B1677684), and phenobarbital (B1680315). bioseb.comnih.gov
A key finding is that the interactions appear to be pharmacodynamic in nature. nih.gov When 1MeTIQ was co-administered with valproate or carbamazepine, it enhanced their anticonvulsant effects without significantly altering the total brain concentrations of these AEDs. nih.gov This suggests that 1MeTIQ does not interfere with the pharmacokinetics of these drugs but rather acts at the level of the drug's effect on the body (pharmacodynamics), potentially through a shared or complementary mechanism of action. nih.govnih.gov In contrast to its potentiation of carbamazepine and valproate, 1MeTIQ did not significantly affect the anticonvulsant action of phenytoin and phenobarbital in one study. nih.gov
Synergistic and Additive Combinations
Isobolographic analysis, a method used to evaluate drug interactions, has been employed to characterize the nature of the combination effects between 1MeTIQ and various AEDs. nih.govbioseb.com These interactions can be classified as synergistic (or supra-additive), where the combined effect is greater than the sum of the individual effects, or additive, where the effect is equal to the sum of the individual effects. nih.govnih.gov
Research has shown that 1MeTIQ potentiates the anticonvulsant action of valproate and carbamazepine against MES-induced seizures. nih.gov The combination of 1MeTIQ with valproate reduced the median effective dose (ED50) of valproate from 232 mg/kg to 170 mg/kg. nih.gov Similarly, when combined with 1MeTIQ, the ED50 of carbamazepine was decreased from 10.8 mg/kg to 7.8 mg/kg. nih.gov
Further isobolographic analysis revealed different types of interactions depending on the specific AED:
Synergistic (Supra-additive) Interaction: The combination of 1MeTIQ with phenobarbital has been identified as synergistic. bioseb.com A separate study found that 1MeTIQ combined with clonazepam produced a synergistic interaction at certain fixed ratios (50:1 and 25:1). nih.gov
Additive Interaction: The combinations of 1MeTIQ with carbamazepine and valproate were found to be additive. bioseb.com Additive interactions were also observed with phenytoin. bioseb.com For the combination of 1MeTIQ with clonazepam, an additive effect was noted at other fixed ratios (200:1 and 100:1). nih.gov
These findings suggest that combining 1MeTIQ with certain conventional AEDs could be beneficial, potentially allowing for a reduction in the required dose of the conventional drug, which is of significant clinical interest. bioseb.com
Table 2: Summary of Interactions between 1MeTIQ and Antiepileptic Drugs (AEDs) in the Mouse Maximal Electroshock (MES) Seizure Model
| Antiepileptic Drug (AED) | Type of Interaction with 1MeTIQ | Observed Effect | Reference |
|---|---|---|---|
| Carbamazepine | Additive / Potentiation | Decreased the ED50 of carbamazepine from 10.8 to 7.8 mg/kg. nih.gov | bioseb.comnih.gov |
| Valproate | Additive / Potentiation | Decreased the ED50 of valproate from 232 to 170 mg/kg. nih.gov | bioseb.comnih.gov |
| Phenobarbital | Synergistic (Supra-additive) | The combination produced a supra-additive interaction against seizures. | bioseb.com |
| Phenytoin | Additive | The combination produced an additive interaction against seizures. | bioseb.com |
| Clonazepam | Additive / Synergistic | Produced supra-additive (synergistic) interaction at 50:1 and 25:1 fixed ratios; additive at 200:1 and 100:1 ratios. | nih.gov |
Synthesis and Chemical Modification of 1metiq and Its Derivatives
Synthetic Methodologies for 1MeTIQ
Several classical and modern synthetic methods are employed for the preparation of 1MeTIQ and other 1-substituted THIQs.
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone for the synthesis of THIQ derivatives. thermofisher.comrsc.org The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone, in the presence of a protic or Lewis acid. thermofisher.com For the synthesis of 1MeTIQ, β-phenethylamine is reacted with an acetaldehyde equivalent.
The mechanism proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution on the aromatic ring to form the THIQ skeleton. rsc.org Different variations of this reaction have been developed to improve yields and expand the substrate scope. For instance, microwave-assisted Pictet-Spengler reactions have been shown to significantly reduce reaction times and improve yields. rsc.org A study demonstrated the synthesis of a 1-substituted THIQ in 98% yield in just 15 minutes under microwave irradiation using trifluoroacetic acid (TFA) as a catalyst. rsc.org
Another variant involves the use of phosphate buffers to catalyze the reaction, offering a more sustainable and atom-efficient route. acs.org This method has been successfully applied to the synthesis of 1,1'-disubstituted and spiro-tetrahydroisoquinoline alkaloids using unreactive ketone substrates. acs.org
Table 1: Examples of Pictet-Spengler Reaction Variants for THIQ Synthesis
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 2-(3,4-dimethoxyphenyl) ethylamine, Benzaldehyde | Trifluoroacetic acid (TFA), Microwave | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 98% | rsc.org |
| Dopamine (B1211576) hydrochloride, 2-Hexanone | KPi buffer (0.3 M, pH 9), 70°C | 1-Butyl-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | 54% (NMR yield) | acs.org |
| 2-(3,4-dimethoxyphenyl)-ethylamine, n-Butyllithium, Andersen reagent, various aldehydes, BF3·OEt2 | Stepwise synthesis | Enantiopure 1-substituted THIQs | Not specified | rsc.org |
This table is interactive. You can sort and filter the data.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and purification steps. nih.govacsgcipr.org Several MCRs have been developed for the synthesis of highly functionalized THIQ derivatives.
One such example is a four-component reaction for the enantioselective synthesis of 1,3,4-substituted THIQ analogs, which utilizes a synergistic catalytic system of a ruthenium complex and a chiral Brønsted acid. rsc.org Another MCR involves the reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile under solvent-free conditions to produce 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields (85–97%). rsc.org
The Strecker reaction, the first reported MCR, can also be utilized to synthesize α-amino acids which can be precursors for THIQ synthesis. nih.govmdpi.com The Ugi four-component reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is another versatile MCR for generating complex molecular scaffolds. nih.gov
The stereochemistry at the C1 position of 1-substituted THIQs is crucial for their biological activity. nih.gov Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure 1MeTIQ is of great importance.
One common approach involves the use of chiral auxiliaries. For example, enantiopure THIQs have been synthesized using (1R,2S,5R)-(-) menthyl-(S)-p-toluene sulfinate (Andersen reagent). rsc.org The chiral auxiliary directs the stereochemical outcome of the Pictet-Spengler condensation.
Another strategy employs chiral catalysts. Chiral Brønsted acids like (R)-TRIP and (S)-BINOL have been used for the enantioselective synthesis of 1-substituted THIQs. rsc.org Asymmetric hydrogenation of a prochiral 1-substituted-3,4-dihydroisoquinoline precursor using a chiral catalyst is another effective method to introduce chirality at the C1 position. nih.gov
The development of asymmetric Pictet-Spengler reactions often focuses on the efficient generation of an asymmetric iminium intermediate. arkat-usa.org The stereodirecting effect of a carboxy group, as seen in the synthesis of THIQs from amino acids like phenylalanine or tyrosine, is a key principle in achieving high stereoselectivity. arkat-usa.org
Derivatization Strategies for Enhanced Bioactivity
To explore and enhance the biological activities of 1MeTIQ, various derivatization strategies are employed. These modifications primarily focus on the nitrogen atom and the substituents on the tetrahydroisoquinoline core.
Modification of the secondary amine at the N2 position of the THIQ scaffold is a common strategy to modulate its pharmacological properties. The introduction of various functional groups can significantly impact the compound's interaction with biological targets.
For instance, N-alkylation with groups like N-propyl, N-propenyl, and N-propargyl has been explored. The N-propargylation of enantioenriched homopropargylic amine derivatives, which are precursors to 3-substituted THIQs, proceeds in high yields under basic conditions. ua.es These N-functionalized derivatives can then be used in further synthetic transformations, such as ring-closing enyne metathesis, to construct more complex heterocyclic systems. ua.es
The synthesis of N-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives has been carried out via a Pictet-Spengler condensation, highlighting the versatility of this reaction in creating a library of N-functionalized compounds. lifescienceglobal.com
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For 1MeTIQ analogs, SAR studies aim to identify the key structural features responsible for their therapeutic effects.
These studies involve synthesizing a series of analogs with systematic modifications to different parts of the molecule and evaluating their biological activity. For example, functionalization at the C1 position of the THIQ scaffold has been identified as a critical determinant of potency for certain biological activities. rsc.org However, this position can also be a "soft spot" for metabolism, leading to decreased potency and increased cytotoxicity in some cases. rsc.org
The diverse biological activities of THIQ-based compounds, ranging from neuroprotective to anti-addictive and antidepressant-like effects, underscore the importance of SAR studies in guiding the design of new and more effective therapeutic agents. researchgate.netnih.gov For example, SAR studies have been crucial in the development of THIQ analogs as anti-HIV agents. rsc.org
Analytical and Methodological Approaches in 1metiq Research
Quantitative Analysis of 1MeTIQ in Biological Samples
Accurate quantification of 1MeTIQ in complex biological samples like brain and liver tissue is fundamental to understanding its endogenous roles. Several sophisticated analytical techniques have been developed and validated for this purpose.
A highly specific and sensitive method for the simultaneous analysis of 1MeTIQ and its parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), in biological samples has been established using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). jsbms.jp This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry, making it a gold standard for quantitative bioanalysis. rsc.org
The methodology involves sample preparation using a combination of solvent and solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. jsbms.jpnih.gov Chromatographic separation is typically achieved on a reversed-phase column. Detection is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. For 1MeTIQ, the characteristic transition monitored is from the parent ion (m/z 147.8) to a specific product ion (m/z 130.8). A deuterated internal standard, such as 1-MeTIQ-d4, is often used to ensure accuracy and account for any variability during sample processing and analysis. jsbms.jp
This LC-MS/MS method has demonstrated excellent recovery and precision, enabling the reliable measurement of 1MeTIQ concentrations in tissues such as the rat brain and liver. jsbms.jp
Interactive Data Table: 1MeTIQ Levels in Rodent Tissues Determined by LC-MS/MS
| Species | Tissue | Average 1MeTIQ Concentration (ng/g of tissue) |
| Rat | Brain | 2.72 |
| Rat | Liver | 3.24 |
| Mouse | Brain | 1.61 |
| Mouse | Liver | 2.08 |
| Data derived from a study analyzing 1MeTIQ levels in biological samples. jsbms.jp |
Radioimmunoassay (RIA) represents a sensitive and simpler alternative for the quantification of 1MeTIQ. nih.gov This technique is based on the principle of competitive binding, where the analyte of interest (1MeTIQ) competes with a radiolabeled version of itself for a limited number of binding sites on a specific antibody. iaea.orgiaea.org
To develop a specific RIA for 1MeTIQ, researchers have designed and synthesized hapten antigens. This involves conjugating 1MeTIQ analogues to a larger carrier protein, such as bovine serum albumin (BSA), to elicit an immune response. nih.gov A specific antiserum against 1MeTIQ was successfully obtained from a rabbit immunized with one of these conjugates. The resulting antiserum demonstrated high specificity for 1MeTIQ with minimal cross-reactivity to structurally similar endogenous compounds. nih.gov A standard curve for the assay was established, showing a working range of 0.5 to 100 pmol of 1MeTIQ. The sensitivity of this RIA method is sufficient for measuring endogenous levels of 1MeTIQ in biological tissues like the rat brain. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used analytical technique for separating and quantifying compounds in a mixture. nih.govyoutube.com The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase. youtube.com After separation, the compounds pass through a UV detector, which measures their absorbance at a specific wavelength. youtube.com The amount of light absorbed is proportional to the concentration of the analyte, allowing for quantification. youtube.com
In the context of 1MeTIQ research, HPLC with UV detection has been employed to measure the levels of key neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and noradrenaline, in brain regions of animal models. nih.gov For instance, studies have used this method to analyze postmortem brain tissues (frontal cortex, striatum, and hippocampus) to investigate how 1MeTIQ administration affects neurotransmitter concentrations in models of diabetic neuropathy. nih.gov While modern methods like LC-MS/MS are often preferred for direct quantification of 1MeTIQ due to higher sensitivity and specificity, HPLC-UV remains a valuable and robust tool for assessing the broader neurochemical effects associated with 1MeTIQ. researchgate.net
In Vitro Research Methodologies
In vitro models are indispensable for dissecting the cellular and molecular mechanisms of 1MeTIQ's action. These controlled experimental systems allow for detailed investigation of its effects on specific cell types and subcellular components.
Cell culture models provide a simplified and controlled environment to study the neuroprotective and cellular effects of 1MeTIQ.
PC12 Cells: The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model in neurobiological research. mdpi.com When treated with nerve growth factor (NGF), these cells differentiate to exhibit morphological and functional characteristics similar to sympathetic neurons, making them a suitable model for studying neuronal processes. mdpi.comresearchgate.net PC12 cells have been used to investigate the toxicity and mechanisms of various neurotoxins and the protective effects of compounds like 1MeTIQ. nih.govnih.gov For example, studies have examined the effects of isoquinoline (B145761) derivatives on PC12 cells to understand their potential role in neurodegeneration. nih.gov
Cerebellar Granule Cells (CGCs): As the most abundant neurons in the brain, cerebellar granule cells are crucial for motor coordination and learning. nih.gov Primary cultures of CGCs can be isolated from the cerebellum of postnatal mice or rats. youtube.com These cultures are valuable for studying neuronal development, differentiation, and survival. nih.govyoutube.com Given that these cells can be used to study progenitor proliferation and differentiation, they serve as an important model system for investigating the influence of endogenous molecules like 1MeTIQ on fundamental neuronal processes. youtube.com
Mitochondrial respiration assays are critical for evaluating the impact of chemical compounds on cellular energy metabolism. These assays measure the rate of oxygen consumption by isolated mitochondria or whole cells, providing a direct assessment of the function of the electron transport chain (ETC). mdpi.com
Research has shown that 1MeTIQ can interact with components of the mitochondrial respiratory chain. Specifically, studies using isolated mitochondria from rat liver and striatal synaptosomes have demonstrated that 1MeTIQ can prevent the inhibition of Complex I of the ETC caused by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium). nih.govresearchgate.net This protective action is not attributed to antioxidant activity but rather a potential "shielding effect" on the mitochondrial machinery. nih.gov Other investigations using mitochondria from mouse brains have also noted that N-methyl-1,2,3,4-tetrahydroisoquinoline (N-Me-TIQ) can inhibit Complex I activity, though to a lesser extent than related compounds. nih.gov These findings, derived from mitochondrial respiration assays, are crucial for understanding the bioenergetic effects of 1MeTIQ and its potential mechanisms of neuroprotection. nih.govnih.gov
Enzyme Activity Assays (e.g., MAO, Tyrosine Hydroxylase)
The investigation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) often involves enzyme activity assays to elucidate its mechanism of action, particularly concerning its interaction with key enzymes in monoamine metabolism.
Monoamine Oxidase (MAO) Inhibition: A significant aspect of 1MeTIQ's biochemical profile is its role as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govnih.govnih.govsigmaaldrich.com Enzyme activity assays are crucial for quantifying the extent of this inhibition. These assays typically measure the rate at which MAO enzymes metabolize specific substrates in the presence and absence of 1MeTIQ. By inhibiting the MAO-dependent oxidative deamination of monoamines, 1MeTIQ influences the catabolism of neurotransmitters like dopamine and serotonin. nih.gov This inhibitory action is considered a key component of its neuroprotective and antidepressant-like effects. nih.govnih.gov
Tyrosine Hydroxylase (TH) Activity: Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. nih.govcellsignal.comnovusbio.comnovusbio.com While direct enzymatic assays measuring TH activity in the presence of 1MeTIQ are part of the broader research context, many studies assess the downstream consequences of 1MeTIQ administration on the dopaminergic system. This includes measuring the concentration of TH protein in specific brain regions as an indicator of the health and integrity of dopaminergic neurons, particularly in neurodegeneration models. nih.govresearchgate.net For instance, in rodent models of Parkinson's disease, the levels of TH are measured to determine if 1MeTIQ can prevent the loss of dopaminergic neurons induced by neurotoxins. nih.gov Colorimetric assays have been developed for real-time monitoring of TH activity, which follow the production of L-DOPA as it is oxidized to the chromophore dopachrome. nih.gov
1MeTIQ Synthesizing Enzyme (1MeTIQse): The brain can synthesize 1MeTIQ enzymatically via a specific enzyme known as 1MeTIQase. nih.gov Activity assays for this enzyme have shown its localization in the mitochondrial-synaptosomal fraction of the rat brain. The highest activity is found in dopaminergic areas such as the striatum and substantia nigra, as well as the cortex. nih.gov Research has also shown that the activity of 1MeTIQase declines with age, which may have implications for the pathogenesis of neurodegenerative diseases. nih.gov
In Vivo Research Methodologies in Rodent Models
In vivo studies using rodent models are fundamental to understanding the physiological and behavioral effects of 1MeTIQ. These methodologies allow for the examination of the compound's impact within a complex, living biological system.
Behavioral Tests (e.g., Forced Swim Test, Tail Immersion Test, Cocaine Self-Administration, Locomotor Activity)
Behavioral tests in rodents are essential for characterizing the neuropsychopharmacological profile of 1MeTIQ.
Forced Swim Test (FST): The FST is a widely used behavioral model to screen for antidepressant-like activity. sysy.com In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant effect. Studies have shown that 1MeTIQ administration decreases immobility time in rats, an effect comparable to classic antidepressants like desipramine. nih.gov This finding supports the potential antidepressant properties of 1MeTIQ. nih.govsigmaaldrich.com
Tail Immersion Test: This test is used to assess nociceptive thresholds, particularly for thermal pain. The latency for a mouse or rat to withdraw its tail from hot water is measured. An increase in withdrawal latency indicates an analgesic effect. In a mouse model of diabetic neuropathic pain, 1MeTIQ demonstrated significant antihyperalgesic activity, negating the reduced response latencies observed in diabetic mice.
Cocaine Self-Administration: This operant conditioning paradigm is a key model for studying the rewarding and reinforcing properties of drugs, as well as addiction and relapse behavior. nih.gov Research has demonstrated that 1MeTIQ dose-dependently decreases cocaine-maintained responding in rats. nih.gov Furthermore, it completely inhibits the reinstatement of cocaine self-administration that is triggered by a priming dose of cocaine, suggesting it may attenuate drug-craving and relapse. nih.gov
Locomotor Activity: Spontaneous locomotor activity is measured to assess both the stimulant and sedative effects of a compound. While 1MeTIQ on its own does not appear to produce significant changes in basal horizontal activity, nih.gov it does exhibit complex interactions with other substances. For instance, it has been shown to antagonize the locomotor hyperactivity induced by the NMDA receptor antagonist MK-801. In other studies, it produced a biphasic effect, with an initial slight decrease in exploratory activity followed by an increase in basal locomotor activity. nih.gov It also counteracts the depression of locomotor activity caused by the neurotoxin rotenone (B1679576).
Neurochemical Analysis (e.g., Neurotransmitter and Metabolite Levels in Brain Regions)
Following behavioral testing or direct administration, neurochemical analysis of brain tissue is performed to determine the effect of 1MeTIQ on neurotransmitter systems. High-performance liquid chromatography (HPLC) with electrochemical detection is a common technique used for this purpose.
Studies have consistently shown that 1MeTIQ alters monoamine metabolism. As a MAO inhibitor, it reduces the MAO-dependent oxidation of dopamine, leading to decreased levels of the metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov This shifts dopamine catabolism towards O-methylation by catechol-O-methyltransferase (COMT), resulting in increased levels of the extracellular metabolite 3-methoxytyramine (3-MT). nih.gov
The administration of 1MeTIQ has been found to increase the concentrations of dopamine, serotonin, and noradrenaline in various brain structures. nih.govnih.gov In a rat model of schizophrenia, 1MeTIQ reversed the MK-801-induced reduction in dopamine levels in the frontal cortex and increased serotonin concentration. nih.gov Similarly, in a diabetic neuropathy model, it restored diminished serotonin and dopamine levels in the frontal cortex and striatum.
The table below summarizes the reported neurochemical effects of 1MeTIQ in different brain regions of the rat.
Immunocytochemistry (e.g., Tyrosine Hydroxylase)
Immunocytochemistry (ICC) and its tissue-level counterpart, immunohistochemistry (IHC), are powerful techniques used to visualize the presence and localization of specific proteins within cells and tissues. In 1MeTIQ research, this method is particularly valuable for assessing the integrity of dopaminergic neurons by using antibodies against Tyrosine Hydroxylase (TH), a marker for these cells. novusbio.com
The general procedure involves fixing the brain tissue, sectioning it, and then incubating the sections with a primary antibody that specifically binds to TH. A secondary antibody, which is linked to a fluorescent dye or an enzyme that produces a colored product, is then used to detect the primary antibody. This allows for the visualization of TH-positive neurons under a microscope. By counting the number of these cells or measuring the density of their fibers in areas like the substantia nigra and striatum, researchers can quantify the extent of neurodegeneration in disease models and assess the neuroprotective effects of compounds like 1MeTIQ. For example, studies have measured changes in the concentration of TH in the substantia nigra of 6-hydroxydopamine (6-OHDA)-lesioned rats to demonstrate the protective effects of 1MeTIQ administration. nih.govresearchgate.net
Western Blot Analysis (e.g., Dopamine Transporter Expression)
Western blot analysis is a quantitative technique used to measure the levels of specific proteins in a tissue sample. In the context of 1MeTIQ research, it complements immunocytochemistry by providing a quantitative measure of protein expression rather than localization. This method is used to assess the impact of 1MeTIQ on key proteins involved in dopaminergic neurotransmission.
The process involves homogenizing brain tissue from specific regions (e.g., striatum), separating the proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies. Antibodies against the Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH) are commonly used. By quantifying the intensity of the resulting bands, researchers can determine whether 1MeTIQ treatment alters the expression of these critical dopaminergic markers, especially in response to neurotoxic insults. For instance, this method is employed in Parkinson's disease models to show that a neurotoxin causes a decrease in DAT and TH protein levels, and to test if a neuroprotective agent can prevent this reduction.
Microdialysis Studies
In vivo microdialysis is a sophisticated technique that allows for the continuous measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals. This provides real-time data on neurotransmitter release and metabolism.
In 1MeTIQ research, a microdialysis probe is surgically implanted into a target brain area, such as the striatum. The probe is perfused with a physiological solution, and molecules from the surrounding extracellular fluid diffuse across a semipermeable membrane into the probe. The collected fluid (dialysate) is then analyzed, typically by HPLC, to measure neurotransmitter levels.
Microdialysis studies have been instrumental in demonstrating that 1MeTIQ significantly elevates the extracellular concentration of dopamine in the rat striatum. nih.gov This technique has also shown that while the neurotoxin 6-OHDA causes a drastic reduction in dopamine release, multiple administrations of 1MeTIQ can completely prevent this effect, providing strong evidence for its neuroprotective action at the terminal level. nih.gov Furthermore, microdialysis has been used to show that 1MeTIQ can antagonize the increase in glutamate (B1630785) release in the frontal cortex induced by MK-801.
Future Directions and Therapeutic Perspectives
Preclinical Development of 1MeTIQ as a Therapeutic Agent
The preclinical development of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has established it as a promising candidate for therapeutic applications, primarily due to its neuroprotective properties. nih.govsigmaaldrich.com This endogenous compound, found in the human brain, has demonstrated a capacity to counteract the effects of well-known neurotoxins in animal models. nih.govresearchgate.net
Research has particularly highlighted 1MeTIQ's effectiveness in models of Parkinson's disease. For instance, it has been shown to antagonize the behavioral and neurochemical deficits induced by neurotoxins such as rotenone (B1679576) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.govresearchgate.net Rotenone, a pesticide that inhibits mitochondrial complex I, and MPTP, a potent dopaminergic neurotoxin, are both used to create animal models that mimic the pathology of Parkinson's disease. nih.gov The ability of 1MeTIQ to protect against the damage caused by these substances underscores its potential as a parkinsonism-preventing agent. sigmaaldrich.com
Beyond neuroprotection, preclinical studies have investigated the anti-addictive properties of 1MeTIQ. In studies involving rats trained to self-administer cocaine, 1MeTIQ has shown potential in reducing drug-seeking behavior, suggesting it could be a valuable tool in combating substance abuse by attenuating craving. nih.govnih.gov Further research has also pointed to its potential in managing diabetic neuropathic pain, where it has demonstrated antihyperalgesic and antiallodynic effects in mouse models. nih.gov
Table 1: Summary of Key Preclinical Findings for 1MeTIQ
| Area of Study | Model/Toxin | Observed Effect of 1MeTIQ | Reference |
|---|---|---|---|
| Neuroprotection | Rotenone-induced neurotoxicity | Antagonizes behavioral syndrome | nih.gov |
| Neuroprotection | MPTP-induced neurotoxicity | Antagonizes behavioral syndrome | nih.gov |
| Anti-addiction | Cocaine self-administration (rats) | Attenuation of craving/drug-seeking behavior | nih.govnih.gov |
| Neuropathic Pain | Streptozotocin-induced diabetic neuropathy (mice) | Reversal of thermal hyperalgesia and mechanical allodynia | nih.gov |
Translational Research and Clinical Implications
The findings from preclinical studies have significant translational implications, suggesting that 1MeTIQ could be developed into a novel therapeutic for several challenging clinical conditions. nih.govnih.gov Its broad spectrum of action in the brain positions it as a substance with high pharmacological potential. nih.govnih.gov
The most direct clinical implication is for neurodegenerative diseases, particularly Parkinson's disease. nih.gov The compound's demonstrated ability to protect dopaminergic neurons in preclinical models suggests it could slow disease progression. nih.gov Similarly, its effectiveness in animal models of diabetic neuropathic pain indicates a potential new treatment avenue for this common and debilitating complication of diabetes. nih.gov In 2023, studies on a streptozotocin-induced neuropathic pain model in mice found that 1MeTIQ reversed mechanical allodynia and thermal hyperalgesia, with effects comparable to the standard treatment, gabapentin. nih.gov
Furthermore, the anti-addictive properties observed in preclinical models point towards a potential role for 1MeTIQ in treating substance use disorders. nih.gov By potentially reducing the craving associated with drugs like cocaine, 1MeTIQ could become a critical component of addiction therapy. nih.govnih.gov The translation of these findings into clinical practice will require rigorous clinical trials to establish its efficacy and safety in human subjects.
Further Elucidation of Unique Mechanisms of Action
The therapeutic potential of 1MeTIQ stems from its unique and complex mechanisms of action, which distinguish it from other related tetrahydroisoquinolines. nih.govnih.gov Research indicates that its neuroprotective effects are not the result of a single pathway but rather a combination of several complementary actions. nih.govnih.gov
A key mechanism is its role as a free radical scavenger. researchgate.netnih.gov It effectively reduces the formation of free radicals, particularly those generated during the catabolism of dopamine (B1211576), which can contribute to oxidative stress and neuronal damage. researchgate.netnih.gov Additionally, 1MeTIQ acts as a reversible, short-acting inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the breakdown of neurotransmitters. sigmaaldrich.comnih.gov This inhibition can lead to increased levels of monoamines in the brain. nih.gov
Crucially, 1MeTIQ demonstrates antagonism of the glutamatergic system, which plays a significant role in its neuroprotective profile. nih.govnih.gov Unlike its parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), which offers no clear neuroprotection, 1MeTIQ can prevent glutamate-induced cell death and the associated influx of calcium ions (Ca2+). nih.gov It has been shown to inhibit the binding of [3H]MK-801, indicating an interaction with NMDA receptors. nih.gov Moreover, in vivo studies have demonstrated that 1MeTIQ can prevent the release of excitatory amino acids induced by kainate. nih.gov Recent research also suggests its analgesic effects in diabetic neuropathy may be mediated through interactions with central opioidergic, serotonergic, and noradrenergic pathways. nih.gov
Table 2: Differentiating Mechanisms of 1MeTIQ vs. TIQ
| Mechanism | This compound (1MeTIQ) | 1,2,3,4-tetrahydroisoquinoline (TIQ) | Reference |
|---|---|---|---|
| Free Radical Scavenging | Yes | Yes | nih.gov |
| Glutamate-Induced Cell Death | Prevents | Does not prevent | nih.gov |
| Glutamate-Induced Ca2+ Influx | Prevents | Does not prevent | nih.gov |
| NMDA Receptor Interaction | Yes (inhibits [3H]MK-801 binding) | No specific action reported | nih.gov |
| Neuroprotection | Strong neuroprotective properties | No clear neuroprotection; may cause some damage at high doses | nih.govnih.gov |
Exploration of Novel 1MeTIQ Derivatives for Drug Development
The promising biological activities of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold have prompted significant interest in the development of novel derivatives for drug discovery. rsc.orgnih.govrsc.org The THIQ nucleus is a common feature in many natural and synthetic compounds that exhibit a wide range of biological effects, from combating infective pathogens to treating neurodegenerative disorders. rsc.orgrsc.org
Medicinal chemists have utilized various synthetic strategies, such as the Pictet-Spengler condensation and multicomponent reactions (MCRs), to create libraries of new THIQ analogs. nih.govrsc.org These efforts aim to optimize the therapeutic properties of the core structure and identify compounds with enhanced potency and specificity for various biological targets. rsc.orgrsc.org
Research into these derivatives has yielded compounds with diverse activities:
Antimicrobial Activity: Novel chiral quaternary N-spiro ammonium (B1175870) bromides based on the THIQ structure have shown potent bacteriostatic and bactericidal properties, particularly against Gram-negative bacterial strains like Campylobacter jejuni. nih.gov
Antimalarial Activity: Phenotypic screening of large compound libraries identified over 40 THIQ analogs with potent activity against drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. rsc.org Some derivatives of 1-aryl-6-hydroxy-THIQ exhibited antimalarial activity comparable to the standard drug chloroquine. rsc.org
Deoxyribonuclease I (DNase I) Inhibition: A study of 24 THIQ derivatives identified four compounds that inhibited DNase I, an enzyme implicated in apoptotic cell death. nih.gov The most potent of these was 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one. nih.gov
This exploration of novel derivatives is a critical step in translating the therapeutic potential of the THIQ scaffold into new drugs. rsc.orgrsc.org Further structure-activity relationship (SAR) studies and in vivo testing are necessary to advance the most promising candidates toward clinical development. rsc.orgrsc.org
常见问题
Q. How is 1MeTIQ metabolized in mammalian brain tissue?
- Pathways :
N-Methylation : Catalyzed by brain N-methyltransferases (e.g., indolethylamine N-methyltransferase).
Oxidation : Forms neurotoxic N-methylisoquinolinium ion via MAO-B.
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
